molecular formula C13H17ClN2O2 B4767358 1-(5-chloro-2-nitrobenzyl)azepane

1-(5-chloro-2-nitrobenzyl)azepane

Cat. No. B4767358
M. Wt: 268.74 g/mol
InChI Key: KHQZSUXWJWCJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-nitrobenzyl)azepane, also known as CNB-001, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of nitrobenzyl compounds, which have been shown to possess a range of biological activities. In

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-nitrobenzyl)azepane is not fully understood, but it is believed to involve the modulation of oxidative stress and inflammation. 1-(5-chloro-2-nitrobenzyl)azepane has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. It also inhibits the activation of inflammatory pathways, thereby reducing inflammation.
Biochemical and Physiological Effects:
1-(5-chloro-2-nitrobenzyl)azepane has been shown to have a range of biochemical and physiological effects. It has been shown to protect neurons from oxidative stress and inflammation, improve cognitive function, and reduce neuronal death. 1-(5-chloro-2-nitrobenzyl)azepane has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(5-chloro-2-nitrobenzyl)azepane has several advantages for lab experiments. It is stable, easy to synthesize, and has a high purity and yield. It also has low toxicity and can be administered orally. However, one limitation of 1-(5-chloro-2-nitrobenzyl)azepane is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.

Future Directions

There are several future directions for research on 1-(5-chloro-2-nitrobenzyl)azepane. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully elucidate its mechanism of action and to determine the optimal dosage and administration route. Additionally, research on the potential side effects of 1-(5-chloro-2-nitrobenzyl)azepane is needed to ensure its safety for human use. Finally, studies on the potential of 1-(5-chloro-2-nitrobenzyl)azepane in treating other diseases, such as cancer and cardiovascular disease, could provide valuable insights into its therapeutic potential.

Scientific Research Applications

1-(5-chloro-2-nitrobenzyl)azepane has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective, anti-inflammatory, and anti-oxidant properties. In particular, 1-(5-chloro-2-nitrobenzyl)azepane has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[(5-chloro-2-nitrophenyl)methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-12-5-6-13(16(17)18)11(9-12)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQZSUXWJWCJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198589
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(5-Chloro-2-nitrobenzyl)azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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